N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide
Description
N-[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide is a synthetic bioactive molecule characterized by a complex pentacyclic scaffold fused with a 13-aza (nitrogen-containing) heterocycle. The structure includes a diphenylethyl moiety linked to the pentacyclic core and a 4-methylbenzenesulfonamide group, which is a common pharmacophore in medicinal chemistry due to its role in enhancing solubility and target binding .
Properties
Molecular Formula |
C43H36N2O2S |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C43H36N2O2S/c1-30-20-26-37(27-21-30)48(46,47)44-42(33-14-4-2-5-15-33)43(34-16-6-3-7-17-34)45-28-35-24-22-31-12-8-10-18-38(31)40(35)41-36(29-45)25-23-32-13-9-11-19-39(32)41/h2-27,42-44H,28-29H2,1H3 |
InChI Key |
WCFXEHKNEPFTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CC5=C(C6=CC=CC=C6C=C5)C7=C(C4)C=CC8=CC=CC=C87 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the pentacyclic core, followed by the introduction of the diphenylethyl group and the sulfonamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Sulfonamide Group
The target compound’s 4-methylbenzenesulfonamide contrasts with the 4-butylbenzenesulfonamide in the phosphapentacyclo analog . Key differences include:
- Steric Effects : The bulkier butyl substituent may hinder binding to sterically sensitive targets compared to the smaller methyl group.
Diphenylethyl vs. Diethylethanamine Side Chains
Another analog, N,N-diethylethanamine, features a simpler amine side chain instead of the diphenylethyl group . The diphenylethyl moiety in the target compound introduces significant steric bulk and aromatic interactions, which could improve selectivity for hydrophobic binding pockets in proteins.
Structural and Functional Implications
Bioactivity Hypotheses
The diphenylethyl group may mimic natural substrates in enzyme active sites, while the sulfonamide could act as a hydrogen-bond acceptor or acidic proton donor .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of sulfonamide derivatives characterized by a unique pentacyclic structure. The IUPAC name reflects its intricate architecture, which may contribute to its biological interactions. The molecular formula is not explicitly stated in the sources but can be inferred from the structural components.
Key Structural Features
- Pentacyclic Framework : The azapentacyclic structure is notable for its rigidity and potential for multiple interactions with biological targets.
- Sulfonamide Group : This functional group is known for its antibacterial properties and may influence the compound's pharmacological profile.
Anticancer Activity
Some sulfonamide derivatives have demonstrated anticancer activity in vitro. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of pro-apoptotic factors.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Enzyme inhibition is a common mechanism for many biologically active compounds, affecting processes such as cell signaling and metabolism.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related sulfonamide compounds found that these molecules exhibited significant activity against Gram-positive bacteria. Although direct data on the specific compound is lacking, the results suggest potential antimicrobial applications.
| Compound | Activity Against | Mechanism |
|---|---|---|
| Sulfonamide A | Staphylococcus aureus | Folate synthesis inhibition |
| Sulfonamide B | Escherichia coli | Cell wall synthesis disruption |
Study 2: Anticancer Properties
In vitro studies on sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a derivative similar to our compound was tested against breast cancer cell lines and demonstrated a reduction in cell viability by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Study 3: Enzyme Interaction
Research into enzyme interactions has highlighted the potential of sulfonamides to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial survival. This interaction underscores the relevance of structural features in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
